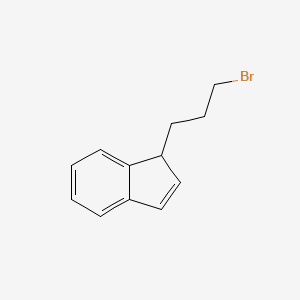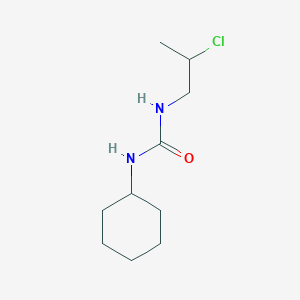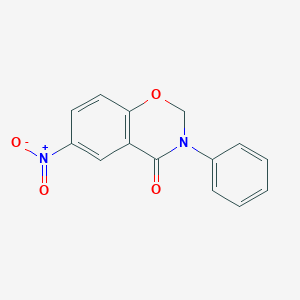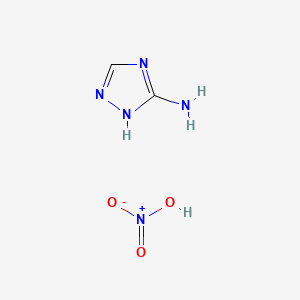
1H-1,4-Triazol-3-amine, mononitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,4-Triazol-3-amine, mononitrate is a nitrogen-containing heterocyclic compound. It consists of a triazole ring system with an amino group attached to the third carbon atom and a nitrate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-1,4-Triazol-3-amine can be synthesized through various methods. One common approach involves the reaction of hydrazine with formamide to produce 3-amino-1,2,4-triazole, which can then be nitrated to form the mononitrate derivative . Another method involves the cyclization of appropriate precursors under controlled conditions to yield the desired triazole compound .
Industrial Production Methods: Industrial production of 1H-1,4-Triazol-3-amine, mononitrate typically involves large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-1,4-Triazol-3-amine, mononitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitrate group to other functional groups.
Substitution: The amino group in the triazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
1H-1,4-Triazol-3-amine, mononitrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological receptors.
Wirkmechanismus
The mechanism of action of 1H-1,4-Triazol-3-amine, mononitrate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways. For example, it can inhibit enzymes involved in fungal cell wall synthesis, making it a potential antifungal agent .
Vergleich Mit ähnlichen Verbindungen
1H-1,4-Triazol-3-amine, mononitrate can be compared with other triazole derivatives, such as:
1H-1,2,4-Triazole: Known for its antifungal and anticancer properties.
1H-1,2,3-Triazole: Widely used in click chemistry and drug discovery.
3-Amino-1,2,4-Triazole: Used as an enzyme inhibitor and in the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its specific structural features and the presence of the nitrate group, which can impart distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
13040-74-9 |
|---|---|
Molekularformel |
C2H5N5O3 |
Molekulargewicht |
147.09 g/mol |
IUPAC-Name |
nitric acid;1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C2H4N4.HNO3/c3-2-4-1-5-6-2;2-1(3)4/h1H,(H3,3,4,5,6);(H,2,3,4) |
InChI-Schlüssel |
KDUPCUMVUANIRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NNC(=N1)N.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


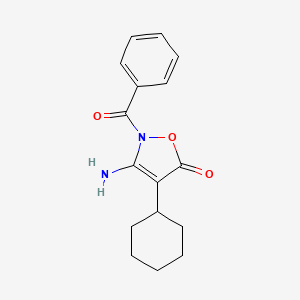



![3-[[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14715448.png)
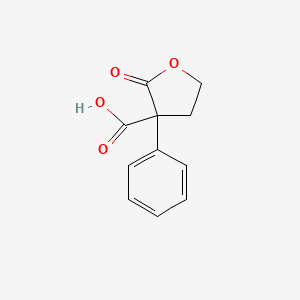
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14715456.png)
![[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate](/img/structure/B14715471.png)

